6-Piperazin-1-yl-1,2,4-triazinane-3,5-dione
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Overview
Description
6-Piperazin-1-yl-1,2,4-triazinane-3,5-dione is a heterocyclic compound with the molecular formula C7H11N5O2. It is a derivative of piperazine and triazine, which are known for their wide range of biological activities. This compound is primarily used in research settings, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Piperazin-1-yl-1,2,4-triazinane-3,5-dione typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step involves an aza-Michael addition between the diamine and the in situ generated sulfonium salt.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale organic synthesis techniques. These methods often include the use of automated reactors and continuous flow systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Piperazin-1-yl-1,2,4-triazinane-3,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups into the piperazine ring.
Scientific Research Applications
6-Piperazin-1-yl-1,2,4-triazinane-3,5-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 6-Piperazin-1-yl-1,2,4-triazinane-3,5-dione involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can affect various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triazine-2,4,6-trione: Another triazine derivative with similar structural features.
2,4,6-Tri(piperazin-1-yl)-1,3,5-triazine: A compound with multiple piperazine rings attached to a triazine core.
Pyrrolo[2,1-f][1,2,4]triazines: Known for their potent biological activities, particularly as enzyme inhibitors .
Uniqueness
6-Piperazin-1-yl-1,2,4-triazinane-3,5-dione is unique due to its specific combination of piperazine and triazine rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C7H13N5O2 |
---|---|
Molecular Weight |
199.21 g/mol |
IUPAC Name |
6-piperazin-1-yl-1,2,4-triazinane-3,5-dione |
InChI |
InChI=1S/C7H13N5O2/c13-6-5(10-11-7(14)9-6)12-3-1-8-2-4-12/h5,8,10H,1-4H2,(H2,9,11,13,14) |
InChI Key |
HCXWWQFSPXLMFP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2C(=O)NC(=O)NN2 |
Origin of Product |
United States |
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